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Compound of Interest

Compound Name: 1-Buten-1-ol

Cat. No.: B13825993 Get Quote

Despite extensive searches of chemical databases and literature, experimental spectroscopic

data (NMR, IR, MS) for 1-buten-1-ol is not readily available. This is likely due to the

compound's nature as an enol tautomer of butanal, which typically exists in equilibrium with its

more stable aldehyde form. Enols are often transient species and can be challenging to isolate

and characterize under standard conditions.

This guide provides a detailed overview of the predicted spectroscopic data for 1-buten-1-ol,
based on established principles of spectroscopy and data from analogous compounds. It is

intended for researchers, scientists, and professionals in drug development who require an

understanding of the expected spectral characteristics of this molecule.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

data for 1-buten-1-ol. These predictions are derived from the analysis of its isomers and its

aldehyde tautomer, butanal.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-
Buten-1-ol
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Proton Structure

Predicted

Chemical Shift

(ppm)

Predicted

Multiplicity

Predicted

Coupling

Constant (J) in

Hz

Ha
CH₃-CH₂-

CH=CH-OH
~ 0.9 - 1.1 Triplet (t) ~ 7.5

Hb
CH₃-CH₂-

CH=CH-OH
~ 2.0 - 2.2 Quintet (quin) ~ 7.5

Hc
CH₃-CH₂-

CH=CH-OH
~ 4.5 - 5.0

Triplet of triplets

(tt)

J(Hc-Hd) ~ 6-8,

J(Hc-Hb) ~ 7.5

Hd
CH₃-CH₂-

CH=CH-OH
~ 6.0 - 6.5

Doublet of

triplets (dt)

J(Hd-Hc) ~ 6-8,

J(Hd-He) ~ small

He
CH₃-CH₂-

CH=CH-OH
Variable, broad Singlet (s) -

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-
Buten-1-ol

Carbon Structure
Predicted Chemical Shift

(ppm)

C1 CH₃-CH₂-CH=CH-OH ~ 13 - 15

C2 CH₃-CH₂-CH=CH-OH ~ 22 - 25

C3 CH₃-CH₂-CH=CH-OH ~ 100 - 110

C4 CH₃-CH₂-CH=CH-OH ~ 140 - 150

Table 3: Predicted Infrared (IR) Spectroscopy Data for 1-
Buten-1-ol
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Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad

C-H stretch (alkene) 3010 - 3095 Medium

C-H stretch (alkane) 2850 - 2960 Medium-Strong

C=C stretch (alkene) 1650 - 1680 Medium, Variable

C-O stretch (enol) 1200 - 1250 Strong

Table 4: Predicted Mass Spectrometry (MS) Data for 1-
Buten-1-ol

m/z
Predicted Relative

Intensity

Possible Fragment

Ion

Fragmentation

Pathway

72 Moderate
[C₄H₈O]⁺• (Molecular

Ion)
-

71 Moderate [C₄H₇O]⁺ Loss of H•

57 Moderate [C₃H₅O]⁺ Loss of •CH₃

43 Strong [C₂H₃O]⁺ α-cleavage

29 Strong [C₂H₅]⁺

Cleavage of C-C bond

adjacent to double

bond

Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to

acquire the spectroscopic data for a volatile and unsaturated alcohol like 1-buten-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Dissolve approximately 5-10 mg of the purified 1-buten-1-ol in about 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Instrument Parameters (¹H NMR):

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Acquire the spectrum at room temperature.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise

ratio.

Instrument Parameters (¹³C NMR):

Use the same sample and spectrometer.

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural

abundance of ¹³C.

A wider spectral width will be required compared to ¹H NMR.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
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Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of the neat liquid 1-buten-1-ol onto the surface of a salt plate (e.g., NaCl or

KBr).

Carefully place a second salt plate on top to create a thin liquid film.

For a volatile liquid, a sealed liquid cell with an appropriate path length (e.g., 0.1 mm)

should be used to prevent evaporation during the measurement.

Instrument Parameters (FTIR):

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty salt plates or cell.

Place the sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)
Sample Introduction:

For a volatile compound like 1-buten-1-ol, direct injection via a heated probe or

introduction through a gas chromatograph (GC-MS) is suitable.

GC-MS is often preferred as it also provides separation from any impurities.
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Ionization:

Electron Ionization (EI) at a standard energy of 70 eV is typically used for small organic

molecules to induce fragmentation and provide structural information.

Mass Analysis:

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions

based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier detector is commonly used to detect the ions.

Data Acquisition and Processing:

The mass spectrum is recorded, plotting relative abundance against m/z.

Identify the molecular ion peak (if present) and major fragment ions.

Propose fragmentation pathways to explain the observed peaks, which can help in

confirming the structure.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of how different spectroscopic techniques

contribute to the structural elucidation of 1-buten-1-ol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b13825993?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13825993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow for 1-Buten-1-ol
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Caption: Workflow of Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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